5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound 5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole-dione core. Its structure includes three distinct aryl substituents:
- Position 2: Phenyl group (unsubstituted).
- Position 3: 3-Nitrophenyl group (electron-withdrawing nitro substituent at the meta position).
- Position 5: 2-Methoxyphenyl group (electron-donating methoxy substituent at the ortho position).
The hexahydro designation indicates partial saturation of the pyrrolo-oxazole ring system, conferring conformational rigidity. The 4,6-dione moieties introduce hydrogen-bonding capacity, which may influence solubility and molecular interactions. Such compounds are often explored in medicinal chemistry and materials science due to their structural complexity and tunable electronic properties .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-32-19-13-6-5-12-18(19)25-23(28)20-21(15-8-7-11-17(14-15)27(30)31)26(33-22(20)24(25)29)16-9-3-2-4-10-16/h2-14,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJQSPINOPAOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione” typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo various transformations such as nitration, methoxylation, and cyclization.
Cyclization: The formation of the pyrrolo[3,4-d][1,2]oxazole ring system involves cyclization reactions, which can be facilitated by heating and the use of specific reagents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Aromatic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of “5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
The target compound’s closest analogues differ in substituent identity, position, and electronic character. Key comparisons include:
Table 1: Substituent Profiles of Analogous Pyrrolo-Oxazole-Dione Derivatives
Key Observations:
Electron-Donating vs. Withdrawing Groups: The target compound uniquely combines a meta-nitro (EWG) group at position 3 and an ortho-methoxy (EDG) group at position 5. In contrast, the 5-(2-chlorophenyl) derivative () features a chlorine (EWG) and dimethylamino (EDG), which may alter solubility and binding affinity .
Steric Effects :
- The 2-methylpropyl group in the isobutyl-substituted analogue () introduces steric bulk, likely reducing conformational flexibility compared to the target compound’s planar aryl substituents .
Heterocyclic vs. Aromatic Substituents :
Structural and Conformational Analysis
Crystallographic studies of related compounds (e.g., ) reveal that ring puckering in the pyrrolo-oxazole system is influenced by substituent steric and electronic effects. For example:
- The hexahydro core in the target compound likely adopts a puckered conformation, as described by Cremer and Pople’s generalized puckering coordinates .
- Bulky substituents (e.g., 2-methylpropyl in ) may increase puckering amplitude, while electron-withdrawing groups (e.g., nitro in the target) could stabilize planar conformations via resonance .
Biological Activity
The compound 5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a member of the pyrrolo[3,4-d][1,2]oxazole class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, including its mechanisms of action, efficacy against different diseases, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a complex arrangement that contributes to its biological activity. The presence of methoxy and nitro groups is particularly significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the pyrrolo[3,4-d][1,2]oxazole class. In a screening conducted on 60 human cancer cell lines by the National Cancer Institute (NCI), several derivatives exhibited potent activity with GI50 values reaching nanomolar levels. For instance:
| Compound | GI50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.08 | Induces apoptosis via mitochondrial pathway |
| Compound B | 0.25 | Arrests cell cycle at G2/M phase |
| Compound C | 0.41 | Inhibits tubulin polymerization |
These findings suggest that compounds similar to This compound may also exhibit similar properties due to structural similarities.
The mechanism of action for this class of compounds often involves:
- Cell Cycle Arrest : Many derivatives cause G2/M phase arrest in cancer cells.
- Apoptosis Induction : They trigger mitochondrial pathways leading to programmed cell death.
- Tubulin Inhibition : Some compounds inhibit tubulin polymerization, which is crucial for mitotic spindle formation.
For example, one study reported that selected derivatives inhibited tubulin polymerization with IC50 values ranging from 1.9 to 8.2 μM, indicating strong potential as antitumor agents .
Antioxidant and Anti-inflammatory Activities
In addition to anticancer properties, the compound has demonstrated significant antioxidant and anti-inflammatory effects. Molecular docking studies have indicated that it interacts favorably with targets involved in oxidative stress and inflammation pathways:
- Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals effectively.
- Anti-inflammatory Effects : They inhibit key inflammatory mediators, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of related compounds:
-
Study on Cancer Cell Lines : A derivative was tested against various cancer cell lines and showed a significant reduction in cell viability at concentrations as low as 0.1 μM.
- Cell Lines Tested : HeLa (cervical), A549 (lung), MCF7 (breast).
- Results : Induced apoptosis confirmed via flow cytometry.
- Inflammation Model : In vivo studies using animal models demonstrated that administration of similar compounds significantly reduced markers of inflammation (e.g., TNF-alpha levels) compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
